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Compound Focus: Irdye 700DX

CAS No.: 916821-46-0

Cat. No.: S9106197

Application Notes: IRDye 700DX in NIR-PIT

Near-Infrared Photoimmunotherapy (NIR-PIT) is a targeted cancer treatment that uses a conjugate of a
monoclonal antibody and the photosensitizer IRDye 700DX (IR700) [1] [2]. Upon exposure to near-infrared
light (690 nm), the conjugate induces rapid, immunogenic cell death in targeted cancer cells, sparing

surrounding healthy tissue [2].

The core mechanism involves the light-induced release of axial ligands from the IR700 molecule. This
release makes the conjugate hydrophobic, causing it to aggregate on the cell membrane. This aggregation
disrupts the membrane's integrity, leading to rapid water influx, cell swelling, and rupture—a form of
necrotic, immunogenic cell death [1] [2]. This process also triggers a robust host anti-tumor immune

response, which can be enhanced by combining NIR-PIT with immune checkpoint inhibitors [2] [3].

Protocol: Antibody-IR700 Conjugation and Purification

This protocol describes the synthesis and purification of the antibody-photo-absorber conjugate (APC),

based on established methods from recent literature [4] [5].

¢ Materials:
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Monoclonal Antibody (e.g., anti-GD2 clone 3F8, anti-PD-L1, or cetuximab) [4] [5].
IRDye 700DX NHS Ester (LI-COR Biosciences).

Phosphate-Buffered Saline (PBS), pH 7.0-8.5.

Purification columns (e.g., size-exclusion chromatography columns).
Spectrophotometer.

[¢]

[¢]

[e]

o

¢ Procedure:

o Preparation: Dissolve 1 mg of the monoclonal antibody in 1 mL of PBS [5]. For the IR700 dye,
prepare a stock solution in PBS according to the manufacturer's instructions.

o Conjugation: Add the IR700 NHS ester solution to the antibody solution at a predetermined
molar ratio. This ratio should be optimized; for example, a study using the anti-GD2 antibody
used a specific ratio of IR700 to antibody to create the effective conjugate [4].

o Reaction: Incubate the mixture for a specified period (e.g., 2 hours) at room temperature,
protected from light.

o Purification: Purify the reaction mixture using a size-exclusion chromatography column to
remove unreacted dye. Elute with PBS.

o Characterization:

= Determine the concentration of the antibody in the conjugate using a spectrophotometer.
= Calculate the Degree of Labeling (DoL) — the average number of IR700 molecules per
antibody molecule — by measuring the absorbance at 280 nm (protein) and 689 nm
(IR700) [2]. A DoL between 2 and 4 is often targeted.
o Storage: Store the purified conjugate at 4°C, protected from light.

Experimental Workflow for NIR-PIT

The following diagram illustrates the logical flow and key components of a NIR-PIT experiment, from

preparation to assessment.
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In Vitro & In Vivo Validation Protocols

The table below summarizes key parameters and methods for validating NIR-PIT efficacy in preclinical

models.

Parameter In Vitro Methods In Vivo Models & Methods

| Cell Death & Viability | + Flow Cytometry with EthD-1 (ethidium homodimer-1) or PI staining to
quantify dead cells [4]. « Microscopy to observe morphological changes (swelling, bleb formation) [4] [1]. |
* Tumor Volume Measurement with calipers to track growth inhibition [4]. + Histological Analysis of
excised tumor tissue to observe destruction [4]. | | Mechanistic Studies | « Use of SOS/ROS scavengers (e.g.,
NaNs, Trolox) to investigate mechanism [1]. | « Longitudinal Fluorescence Imaging to monitor APC
distribution and SUPR effect [2]. | | Immune Activation | * Co-culture with Dendritic Cells (DCs) to assess
DC maturation markers (CD80, CD86, CD40) [1]. | * Analysis of tumor-infiltrating CD8+ T cells post-
treatment [2]. + Combination studies with anti-PD-1/PD-L1 checkpoint inhibitors [2] [5]. | | Model Systems |
Human neuroblastoma (SK-N-SH), osteosarcoma (NOS-10, MG-63) cells [4]. | Mouse xenograft models
(e.g., head and neck cancer FaDu cells, syngeneic ovarian cancer ID8-Defb29-VEGF model) [6] [5]. |

Critical Parameters for Success

e Light Dosage: The efficacy is highly dependent on the light parameters [2]. A clinical phase lla study
for head and neck cancer used non-thermal red light applied 24 hours post-infusion, either by surface
illumination for superficial tumors or interstitial illumination via fiber optic diffusers for deep-seated
tumors [5].

e Target Antigen Selection: The target must be a cell surface receptor or antigen highly expressed on
cancer cells. The table below lists a non-exhaustive list of targets validated in recent research [2].

e Combination Therapy: The immunogenic cell death induced by NIR-PIT creates a favorable
environment for combination therapy. Preclinical data strongly supports combining it with immune
checkpoint inhibitors to enhance systemic anti-tumor immunity [2] [3] [5].
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Targets for NIR-PIT and Clinical Relevance

Various molecular targets have been successfully investigated for NIR-PIT across different cancer types [2].

Target . -
IR700 Carrier  Cancer Type Key Finding/Context
Molecule
GD2 Anti-GD2 Neuroblastoma, Preclinical study showed effective
antibody (3F8) Osteosarcoma tumor growth inhibition in mice [4].
PD-L1 Anti-PD-L1 Ovarian Cancer Targets both cancer cells and tumor-
antibody associated macrophages (TAMS) in
syngeneic models [5].
Cbh44 Anti-CD44 Triple-Negative Breast Shown to be effective in vitro and in
antibody Cancer, Oral Squamous Cell  vivo (orthotopic models) [2].
Carcinoma
CD20 Rituximab B-cell Lymphoma Demonstrated efficacy in preclinical
models [2].
Cadherin- ARB102 Pancreatic Cancer Effective in subcutaneous and in vivo
17 antibody models [2].
EGFR Cetuximab Head and Neck Squamous Basis for the clinical conjugate ASP-
(C225) Cell Carcinoma (HNSCC) 1929; approved in Japan for recurrent

Clinical Translation and Safety

HNSCC [3] [5].

NIR-PIT has moved from preclinical research to clinical application. A phase I/II clinical trial using the anti-

EGFR antibody cetuximab conjugated to IR700 (RM-1929) for recurrent head and neck cancer demonstrated

safety and an objective response rate of 43.3% (unconfirmed) [5]. Based on this progress:

e Aglobal phase Il clinical trial (NCT03769506) is ongoing [5].
¢ NIR-PIT was approved for clinical use in Japan in 2020 for recurrent head and neck cancers [5].
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e An open-label study combining ASP-1929 PIT with anti-PD1 therapy (NCT04305795) for EGFR-
expressing advanced solid tumors is also underway [5].

The therapy is generally well-tolerated. Serious adverse events are typically localized and include tumor
pain, hemorrhage, and swelling at the treatment site. No long-term photosensitivity has been reported, as

IR700 is excreted in urine [2] [5].

Important Note for Researchers

The protocols and data presented are synthesized from published preclinical and clinical literature. For
laboratory implementation, you must optimize critical parameters such as antibody-IR700 conjugation ratio,
APC dosage, and light irradiation settings (wavelength, power density, and exposure time) for your specific

experimental systems.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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